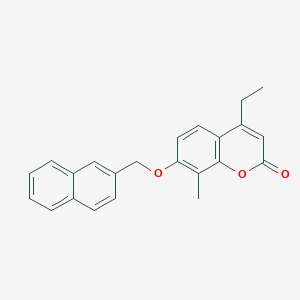
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits that has shown potential in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been studied for its potential in various scientific research applications, including cancer prevention and treatment, cardiovascular disease prevention, and neuroprotection. Studies have shown that hesperetin has antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of hesperetin is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer, cardioprotective, and neuroprotective effects. Studies have also shown that hesperetin may have potential in the treatment of diabetes and obesity, due to its ability to modulate glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hesperetin in lab experiments is its availability and low cost, as it can be easily synthesized or obtained from citrus fruits. However, hesperetin has limited solubility in water, which may affect its bioavailability and make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on hesperetin should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. Studies should also investigate the pharmacokinetics and pharmacodynamics of hesperetin, as well as its potential interactions with other drugs and compounds. Additionally, further research is needed to determine the optimal dosage and administration of hesperetin for various therapeutic applications.
Synthesemethoden
4-ethyl-8-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through various methods, including the acid-catalyzed hydrolysis of hesperidin, the glycosylation of phloroacetophenone, and the oxidative coupling of 2-naphthol and methyl ethyl ketone. The most commonly used method for synthesizing hesperetin is the acid-catalyzed hydrolysis of hesperidin, which is a flavanone glycoside found in citrus fruits.
Eigenschaften
IUPAC Name |
4-ethyl-8-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-3-17-13-22(24)26-23-15(2)21(11-10-20(17)23)25-14-16-8-9-18-6-4-5-7-19(18)12-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOUKSJIAXDTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
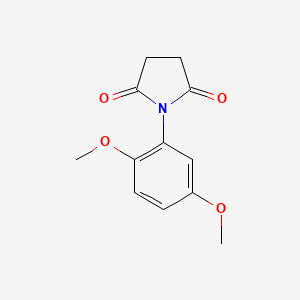
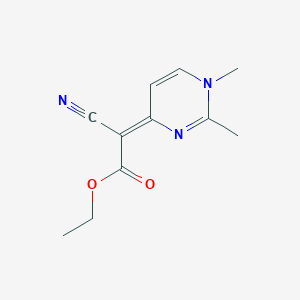
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

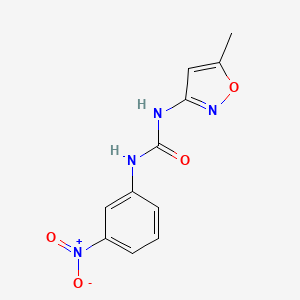
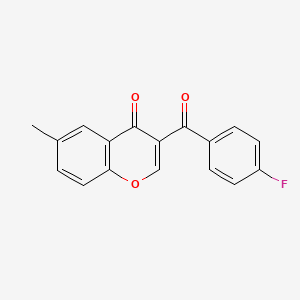
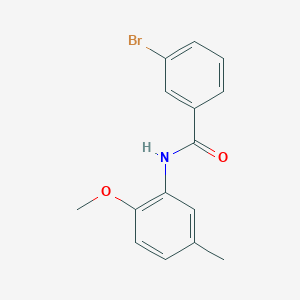
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
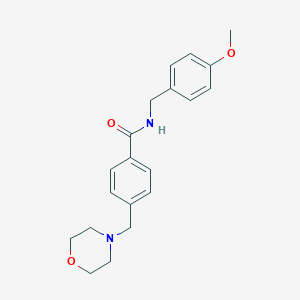

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)